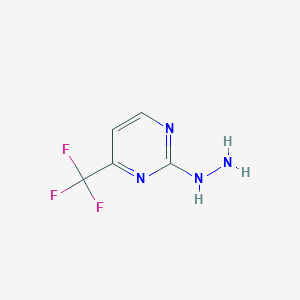

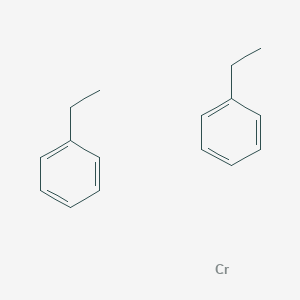

クロム;エチルベンゼン

概要

説明

Chromium ethylbenzene (CEB) is an organometallic compound with a chemical formula of Cr(C6H5CH2)3. It is a colorless, odorless, and highly reactive compound that is widely used in scientific research and laboratory experiments. It is a strong Lewis acid and has a wide range of applications in organic synthesis, catalysis, and chemical reactions. CEB is also used in electrochemistry and as a catalyst for polymerization reactions.

科学的研究の応用

エチルベンゼンの触媒酸化

エチルベンゼンは主に酸化されて、アセトフェノン、ベンズアルデヒド、および安息香酸を生成します。これらの化合物は、香料や医薬品製造に広く使用されています。 酸化プロセスは、tert-ブチルヒドロペルオキシドを酸素源とする鉄およびコバルトベースの触媒などの触媒を使用して強化されます .

冶金におけるクロム

クロムは、その耐食性と鋼の硬度を高める特性から、冶金学で広く使用されています。 鋼にクロムを添加すると、その品質と耐久性が大幅に向上し、建設や重機械製造に最適になります .

染料と顔料

クロム化合物は、さまざまな染料や顔料の製造に不可欠です。 クロムは、その鮮やかな色と安定性により、塗料、インク、プラスチックの顔料を製造するために使用され、これらの材料の美観と機能性に貢献しています .

木材防腐剤

クロム化合物は、木材防腐剤として使用され、害虫や腐敗から木材を保護します。 この用途は、木造構造物や家具の寿命を延ばし、長持ちさせ、頻繁な交換の必要性を減らすために不可欠です .

鋳造への応用

鋳造では、クロムは砂型鋳造プロセスの一部として使用されます。 クロムは、鋳物の表面仕上げと寸法精度を高めることで、鋳物の品質を向上させ、さまざまな産業における精密部品に不可欠です .

触媒作用

クロムは、エチルベンゼンのスチレンへの脱水素反応など、さまざまな化学反応で触媒として機能します。 スチレンは、広く使用されているプラスチックであるポリスチレンの前駆体であり、化学産業におけるクロムの重要性を示しています .

なめし

なめし業界では、クロム塩を使用して動物の皮革を革に変換します。 このプロセスはクロムなめしとして知られており、柔らかく、柔軟性があり、耐水性の革製品を製造するために好まれています .

固体酸化物形燃料電池(SOFC)の相互接続

クロムは、SOFCの相互接続の製造に使用されます。 これらの相互接続は、クリーンで効率的なエネルギー生成のための有望な技術である燃料電池の性能と寿命に重要な役割を果たします .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of Chromium;Ethylbenzene are the beta subunit of mitochondrial ATP synthase and acid sites on catalysts . The beta subunit of mitochondrial ATP synthase plays a crucial role in cellular energy production and metabolic regulation . Acid sites on catalysts are involved in the cracking of ethylbenzene .

Mode of Action

Chromium;Ethylbenzene interacts with its targets through a series of reactions. In the Étard reaction, ethylbenzene undergoes oxidation to yield acetophenone . This reaction involves the reduction of chromium from Cr(VI) to Cr(III) . The Cr(III) then interacts with the beta subunit of mitochondrial ATP synthase, influencing physiological effects apart from insulin signaling .

Biochemical Pathways

The biochemical pathways affected by Chromium;Ethylbenzene involve the anaerobic degradation of ethylbenzene . The denitrifying strain EbN1 degrades both alkylbenzenes via different pathways which converge at benzoyl coenzyme A . The genes involved in these pathways have been identified .

Pharmacokinetics

The pharmacokinetics of Chromium;Ethylbenzene remain largely unknown. Studies on chromium-enriched yeast (cry), a widely used cr dietary supplement, show that cry is rapidly absorbed into the blood and slowly eliminated after oral administration, which could lead to the accumulation of cr in vivo .

Result of Action

The result of Chromium;Ethylbenzene’s action is the dehydrogenation of ethylbenzene to styrene . This reaction proceeds over a catalyst that usually contains chromium . The selectivity to styrene is enhanced by coupling of ethylbenzene dehydrogenation with the reverse water-gas shift reaction .

Action Environment

The action of Chromium;Ethylbenzene is influenced by environmental factors. Chromium (Cr) is found in all phases of the environment, including air, water, and soil . Its many chemical forms are pollutants with serious implications for the environment and human health . The presence of CO2 evolved from the reduction of chromium by ethylbenzene and from the gasification of the deposited oxygen-functionalised coke results in the dehydrogenation reaction becoming partially oxidative .

生化学分析

Biochemical Properties

Chromium ethylbenzene interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to play a role in the dehydrogenation of ethylbenzene to styrene . This interaction involves a complex network of parallel and consecutive processes including cracking, steam reforming, and reverse water-gas shift .

Cellular Effects

The effects of Chromium ethylbenzene on cells and cellular processes are diverse. It influences cell function by interacting with various cellular pathways. For example, it has been shown to affect the surface chemistry of catalysts, which can have downstream effects on cellular metabolism .

Molecular Mechanism

At the molecular level, Chromium ethylbenzene exerts its effects through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . Notably, the presence of CO2 evolved from the reduction of chromium by ethylbenzene results in the dehydrogenation reaction becoming partially oxidative .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Chromium ethylbenzene change over time. It has been observed that the reaction profile shows an induction time corresponding to a cracking regime, followed by a dehydrogenation regime .

Metabolic Pathways

Chromium ethylbenzene is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

特性

IUPAC Name |

chromium;ethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H10.Cr/c2*1-2-8-6-4-3-5-7-8;/h2*3-7H,2H2,1H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICKSZMRNUBQQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1.CCC1=CC=CC=C1.[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

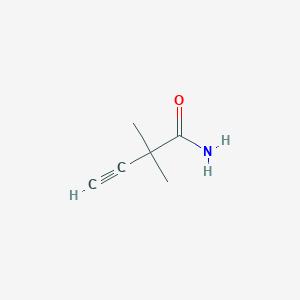

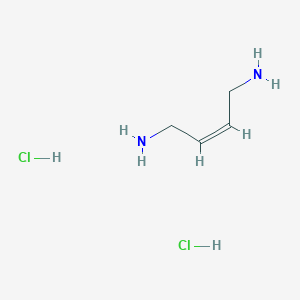

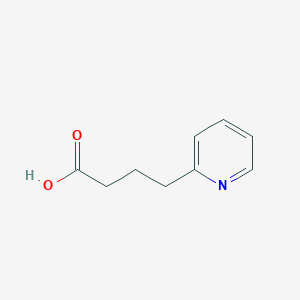

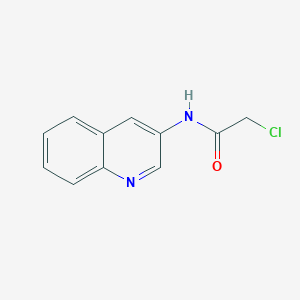

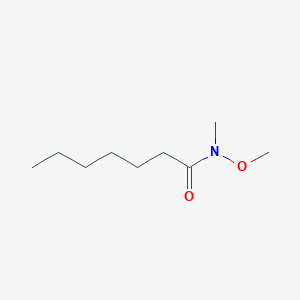

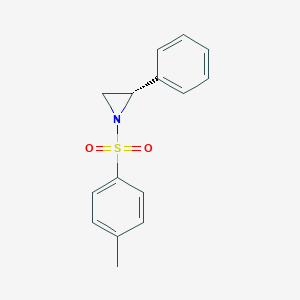

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

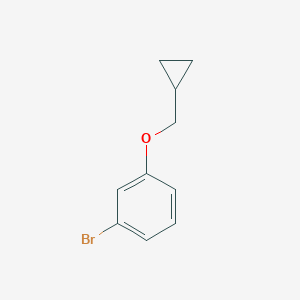

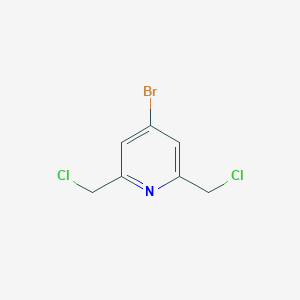

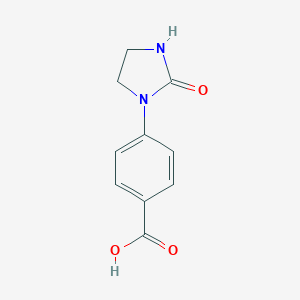

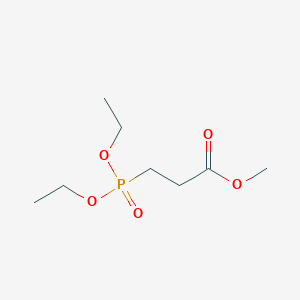

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Bis[[tert-butyl(dimethyl)silyl]oxy]phenol](/img/structure/B175882.png)

![3-[[(2S)-Azetidin-2-yl]methoxy]-2-methylpyridine](/img/structure/B175902.png)

![Spiro[4.5]dec-6-en-8-one](/img/structure/B175913.png)